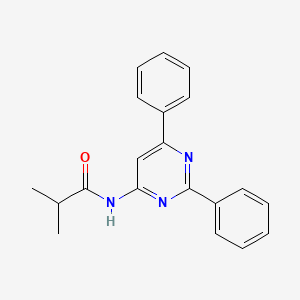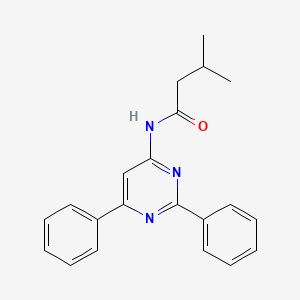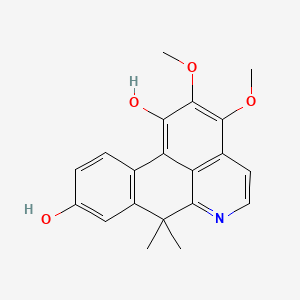
Melosmine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Melosmine is a natural product found in Guatteria megalophylla with data available.
Wissenschaftliche Forschungsanwendungen
Radioprotective Agent
Melatonin, or N-acetyl-5-methoxytryptamine, is recognized for its versatility in functions, including its role as a radioprotective agent. It acts as a direct free radical scavenger and an indirect antioxidant, mitigating the damaging effects of ionizing radiation on mammalian cells. This property has implications in cancer radiotherapy, providing a favorable efficacy-toxicity ratio and potentially serving as protection against radiation terrorism (Vijayalaxmi et al., 2004).
Behavioral and Hormonal Effects
Studies on mice inhaling citrus essential oils, which contain melatonin, indicate its potential effects on behavior, without significantly altering melatonin or corticosterone hormone levels. This suggests possible applications for melatonin in treating anxiety disorders without impacting physiological levels of these hormones (Wolffenbüttel et al., 2018).
Neuroprotection and Anti-Inflammatory Effects
Melatonin demonstrates neuroprotective properties in glioma cells by modulating transcription factors and gene expression, leading to reduced inflammation. Its effectiveness in regulating nitric oxide synthase expression and inhibiting the activation of nuclear factor kappa B highlights its potential in neurological therapies (Esposito et al., 2007).
Agricultural Applications
In agriculture, melatonin enhances salt stress tolerance in maize seedlings by activating antioxidant enzymes and protecting photosynthetic activity. This finding opens doors to using melatonin in crop stress management strategies (Chen et al., 2018).
Combating Bacterial Infections and Septic Injury
Melatonin's antioxidant and anti-inflammatory properties make it a promising therapeutic agent for treating sepsis and septic injury. Its potential in combating bacterial infections is supported by multiple studies, suggesting a broad application in infectious disease management (Hu et al., 2017).
Mitochondrial Function Regulation
Melatonin mitigates mitochondrial malfunction in various diseases by scavenging oxygen and nitrogen-based reactants, improving electron transport chain activity, and preventing mitochondrial transition pore opening. This underlines its role in treatments for neurodegenerative and ischemic disorders (León et al., 2005).
Sleep Disorders Treatment
Melatonin is effective in managing secondary sleep disorders, as evidenced by its ability to lower sleep onset latency and increase total sleep time. This supports its use in sleep-related therapies (Li et al., 2019).
Parasitic Diseases
Research on melatonin's role in the pathophysiology of parasitic infections and its potential clinical applications is growing. It is being considered as an affordable and safe option for controlling parasitic diseases, especially in resource-limited settings (Cardenas et al., 2023).
Plant Senescence and Stress Response
Melatonin slows down foliar senescence in plants, suggesting its potential use in agriculture to prolong the life of crops. It also demonstrates protective effects against drought stress in plants, further underlining its agricultural applications (Arnao & Hernández-Ruiz, 2009; Kabiri et al., 2018)(Kabiri et al., 2018).
Eigenschaften
CAS-Nummer |
81525-68-0 |
|---|---|
Produktname |
Melosmine |
Molekularformel |
C20H19NO4 |
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
14,15-dimethoxy-8,8-dimethyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17),14-octaene-5,16-diol |
InChI |
InChI=1S/C20H19NO4/c1-20(2)13-9-10(22)5-6-11(13)14-15-12(7-8-21-19(15)20)17(24-3)18(25-4)16(14)23/h5-9,22-23H,1-4H3 |
InChI-Schlüssel |
CUEIWVZJOPCMPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C=CC(=C2)O)C3=C(C(=C(C4=C3C1=NC=C4)OC)OC)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(5-Phenyl-pentylamino)-ethyl]-phenol](/img/structure/B3063763.png)
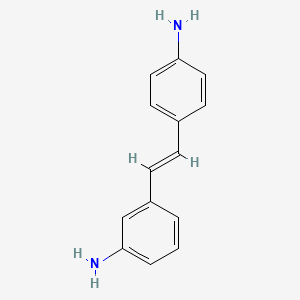
![N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide](/img/structure/B3063791.png)
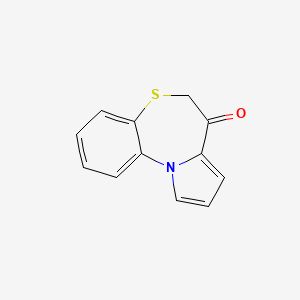
![5-nitro-2-(pyridin-2-yl)-1-(2-(pyridin-4-yl) ethyl)-1H-benzo[d]imidazole](/img/structure/B3063808.png)
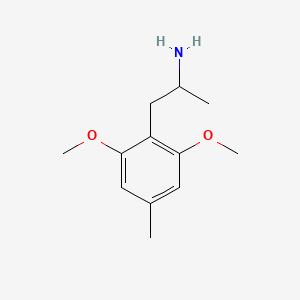

![N-{4-Hydroxy-3,5-bis[(piperidin-1-yl)methyl]phenyl}acetamide](/img/structure/B3063831.png)

